Cas no 64165-64-6 (DL-Propargylglycine)

DL-Propargylglycine 化学的及び物理的性質
名前と識別子
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- DL-Propargylglycine
- H-DL-Prg-OH
- (R,S)-2-aminopent-4-ynoic acid hydrochloride
- DL-Propargylglycine DL-Propargylglycine
- DL-Propargylglycine,cystathionine γ-lyase inhibitor
- Propargyl glycine
- DL-Propargylglycine hydrochloride
- CHEMBL4795578
- Q27278205
- (R)-alpha-Propargylglycine
- (+-)-2-Amino-4-pentynoic acid
- FU67PLJ48R
- DGYHPLMPMRKMPD-UHFFFAOYSA-N
- Propargylglycine(S)-Propargylglycine
- BDBM367671
- AS-18031
- SY139497
- 4-Pentynoic acid, 2-amino-
- D,L-Propargylglycine
- BCP11742
- A835369
- 50428-03-0
- H-DL-Pra-OH
- 2-Aminopent-4-ynoicacid
- 2-azanylpent-4-ynoic acid
- H-DL-Gly(Propargyl)-OH
- DL-2-Propynylglycine
- DTXSID301033465
- AKOS000195110
- 2-Propynylglycine
- 2-amino-4-pentynoic acid, monohydrochloride
- US10227314, Compound 2-aminopent-4-ynoic acid
- DL-Propargylglycine, cystathionine gamma-lyase inhibitor
- H-Propargyl-DL-Gly-OH;(RS)-2-Amino-4-pentynoic acid
- 2-Amino-pent-4-ynoic acid
- FT-0695251
- AB89124
- J-300359
- EN300-108370
- 2-Aminopent-4-ynoic acid
- DL-Propargylglycine (hydrochloride)
- 4-PENTYNOIC ACID, 2-AMINO-, (+/-)-
- UNII-FU67PLJ48R
- 2-Amino-4-pentynoic acid
- FT-0654996
- DL-Propargylglycine;(+/-)-2-Amino-4-pentynoic acid
- 4-Pentynoic acid, 2-amino-, (+-)-
- CS-W020864
- Propargylglycine (R,S)
- h-d-pra-oh
- NSC-21940
- NSC 21940
- DL-PROPARGYL-GLY-OH
- FT-0698486
- (S)-alpha.Propargylglycine
- A923869
- s10337
- MFCD00056728
- AKOS022185126
- 2-propargylglycine
- 64165-64-6
- NSC21940
- FT-0698061
- DL-2-Aminopent-4-ynoic acid
- F8881-1986
- SCHEMBL40887
- AB88461
- AC-9946
- HY-W040124
- PROPARGYLGLYCINE, DL-
- DA-52607
- h-propargyl-d-glycine
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- MDL: MFCD00056728
- インチ: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
- InChIKey: DGYHPLMPMRKMPD-UHFFFAOYSA-N
- ほほえんだ: C#CCC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 113.04800
- どういたいしつりょう: 113.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.15
- ゆうかいてん: No data available
- ふってん: 272.1±35.0 °C at 760 mmHg
- フラッシュポイント: 118.3±25.9 °C
- PSA: 63.32000
- LogP: 0.12190
DL-Propargylglycine セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H319-H412
- 警告文: P273-P305 + P351 + P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度-20°C
DL-Propargylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-250mg |
DL-Propargylglycine |
64165-64-6 | 97% | 250mg |
¥492 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-100mg |
DL-Propargylglycine |
64165-64-6 | 97% | 100mg |
¥297 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24220-1g |
H-DL-Prg-OH |
64165-64-6 | 97% | 1g |
¥748.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-1g |
DL-Propargylglycine |
64165-64-6 | 97% | 1g |
¥973 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24220-10g |
H-DL-Prg-OH |
64165-64-6 | 97% | 10g |
¥3938.0 | 2022-04-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP5657-1g |
DL-Propargylglycine |
64165-64-6 | ≥98% | 1g |
¥1300.00元 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856236-250mg |
DL-Propargylglycine |
64165-64-6 | 98% | 250mg |
¥449.00 | 2022-01-14 | |
Cooke Chemical | A3373512-250MG |
DL-Propargylglycine |
64165-64-6 | 98% | 250mg |
RMB 341.60 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P7888-250MG |
DL-Propargylglycine |
64165-64-6 | 250mg |
¥844.58 | 2023-09-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | AD6010-250mg |
H-DL-Prg-OH |
64165-64-6 | 98% | 250mg |
¥189.0 | 2024-07-18 |
DL-Propargylglycine 関連文献
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Colin Bonduelle,Jin Huang,Emmanuel Ibarboure,Andreas Heise,Sebastien Lecommandoux Chem. Commun. 2012 48 8353
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Mackenzie Bergagnini,Kazunobu Fukushi,Jianlin Han,Norio Shibata,Christian Roussel,Trevor K. Ellis,José Luis Ace?a,Vadim A. Soloshonok Org. Biomol. Chem. 2014 12 1278
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Seulah Lee,Jae Sik Yu,Seoung Rak Lee,Ki Hyun Kim Nat. Prod. Rep. 2022 39 512
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Colin Bonduelle,Silvia Mazzaferro,Jin Huang,Olivier Lambert,Andreas Heise,Sébastien Lecommandoux Faraday Discuss. 2013 166 137
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Haishun Ye,Shanshan Liu,Ziyi Chen,Longhuai Cheng,Long Yi J. Mater. Chem. B 2023 11 5163
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Ling Zhang,Huizhen Liu,Chunli Wu,Youguang Zheng,Xiaoning Kai,Yunsheng Xue Org. Biomol. Chem. 2021 19 911
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7. Researches on acetylenic compounds. Part LI. The syntheses of γ-methyleneglutamic acid and γ-methyleneglutamineP. C. Wailes,M. C. Whiting J. Chem. Soc. 1955 3636
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Lídia Garcia,Anna Pla-Quintana,Anna Roglans Org. Biomol. Chem. 2009 7 5020
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Silvio Parpart,Andranik Petrosyan,Syed Jawad Ali Shah,Raji Akeem Adewale,Peter Ehlers,Tatevik Grigoryan,Anna F. Mkrtchyan,Zorayr Z. Mardiyan,Ani J. Karapetyan,Avetis H. Tsaturyan,Ashot S. Saghyan,Jamshed Iqbal,Peter Langer RSC Adv. 2015 5 107400
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Colin Bonduelle,Jin Huang,Teresa Mena-Barragán,Carmen Ortiz Mellet,Camille Decroocq,Emile Etamé,Andreas Heise,Philippe Compain,Sebastien Lecommandoux Chem. Commun. 2014 50 3350
DL-Propargylglycineに関する追加情報
Recent Advances in DL-Propargylglycine (CAS: 64165-64-6) Research: A Comprehensive Review
DL-Propargylglycine (PAG), with the CAS number 64165-64-6, is a well-known inhibitor of the enzyme cystathionine γ-lyase (CSE), which plays a crucial role in the transsulfuration pathway of hydrogen sulfide (H2S) production. Recent studies have highlighted its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This research briefing synthesizes the latest findings on DL-Propargylglycine, focusing on its mechanism of action, pharmacological effects, and emerging clinical applications.
One of the most significant advancements in DL-Propargylglycine research is its role in modulating H2S levels in pathological conditions. A 2023 study published in Biochemical Pharmacology demonstrated that PAG effectively inhibits CSE, leading to reduced H2S production in cancer cells, thereby suppressing tumor growth and metastasis. The study utilized in vitro and in vivo models to validate these findings, providing robust evidence for PAG's anti-cancer properties. Furthermore, the research highlighted the compound's selectivity, minimizing off-target effects compared to other H2S inhibitors.
In the context of cardiovascular diseases, DL-Propargylglycine has shown promise in mitigating ischemia-reperfusion injury. A recent investigation in Circulation Research (2024) revealed that PAG administration significantly reduced myocardial infarct size in animal models by attenuating oxidative stress and inflammation. The study employed advanced imaging techniques and molecular assays to elucidate the cardioprotective mechanisms of PAG, emphasizing its potential as an adjunct therapy in acute coronary syndromes.
Neurodegenerative disorders represent another frontier for DL-Propargylglycine research. Emerging data from a 2024 Journal of Neurochemistry publication indicate that PAG can modulate synaptic plasticity and neuronal survival by regulating H2S levels in the brain. The study utilized transgenic mouse models of Alzheimer's disease, showing that PAG treatment improved cognitive function and reduced amyloid-beta plaque formation. These findings open new avenues for exploring PAG's neuroprotective effects in other neurodegenerative conditions, such as Parkinson's disease and Huntington's disease.
Despite these promising developments, challenges remain in the clinical translation of DL-Propargylglycine. Pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2023), have identified issues related to PAG's bioavailability and tissue distribution. Researchers are now focusing on developing novel formulations, including nanoparticle-based delivery systems, to enhance PAG's therapeutic efficacy. Additionally, ongoing clinical trials are evaluating the safety and tolerability of PAG in human subjects, with preliminary results expected in late 2024.
In conclusion, DL-Propargylglycine (CAS: 64165-64-6) continues to be a molecule of significant interest in biomedical research. Its multifaceted roles in H2S regulation and disease modulation underscore its therapeutic potential. Future studies should aim to address the current limitations and explore combination therapies to maximize its clinical benefits. As research progresses, DL-Propargylglycine may soon transition from a laboratory tool to a clinically viable treatment option for various diseases.
64165-64-6 (DL-Propargylglycine) 関連製品
- 23235-01-0((S)-2-Aminopent-4-ynoic acid)
- 23235-03-2(H-D-Pra-OH)
- 29834-76-2((2S)-2-aminohex-4-ynoic acid)
- 50428-03-0(DL-Propargylglycine)
- 98891-36-2(L-Homopropargylglycine)
- 87205-47-8((2R)-2-aminopent-4-ynoic acid;hydrochloride)
- 29834-75-1(2-aminohex-4-ynoic acid)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 72275-48-0(Chromocarb)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)



